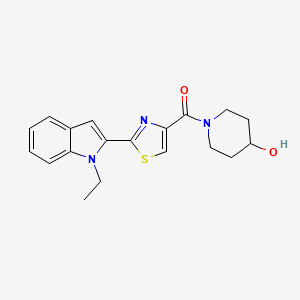
(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles and thiazoles are both classes of heterocyclic organic compounds. Indoles contain a five-membered ring fused to a six-membered ring, with one of the five-membered ring atoms being nitrogen . Thiazoles, on the other hand, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of indole and thiazole derivatives involves various chemical reactions. For instance, imidazole, a similar compound to indole, was first synthesized by glyoxal and ammonia . Thiazoles can be synthesized from α-haloketones and thioamides .Molecular Structure Analysis
The molecular structure of indoles and thiazoles is characterized by their heterocyclic rings. In indoles, the nitrogen atom can bear a hydrogen atom . Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Indoles and thiazoles can undergo various chemical reactions. For instance, thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Indoles and thiazoles have unique physical and chemical properties. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
Anti-Inflammatory Potential
Benzothiazole-containing indole derivatives have been evaluated for in vivo anti-inflammatory effects . Our compound’s unique structure may contribute to similar properties.
Antitubercular Activity
Indole derivatives have been screened for antitubercular effects. While specific studies on our compound are not readily available, its thiazole and piperidine components may offer potential.
Mécanisme D'action
The mechanism of action of indole and thiazole derivatives can vary widely depending on their specific structures and functional groups. They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Orientations Futures
The future directions in the research of indole and thiazole derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .
Propriétés
IUPAC Name |
[2-(1-ethylindol-2-yl)-1,3-thiazol-4-yl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-22-16-6-4-3-5-13(16)11-17(22)18-20-15(12-25-18)19(24)21-9-7-14(23)8-10-21/h3-6,11-12,14,23H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQIBNWIGLGMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



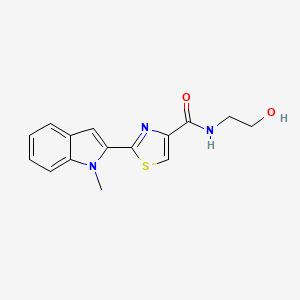
![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)
![N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2767586.png)
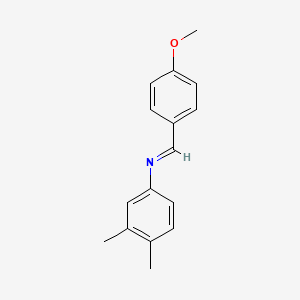
![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)
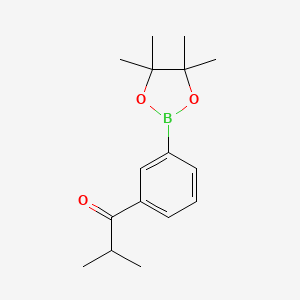
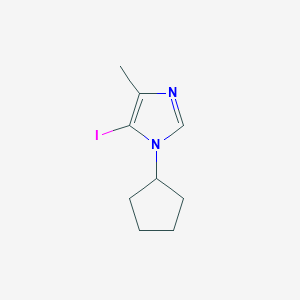
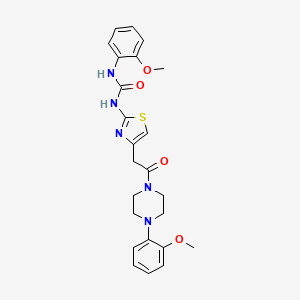
![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)
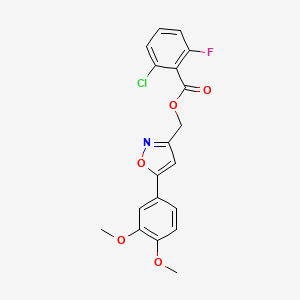
![1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2767604.png)